molecular formula C11H15NO3 B13959215 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide CAS No. 63886-95-3

2-(2-hydroxyethoxy)-N,N-dimethylbenzamide

Cat. No.: B13959215
CAS No.: 63886-95-3
M. Wt: 209.24 g/mol
InChI Key: BAFGPPSWVHCIPE-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)-N,N-dimethylbenzamide is a benzamide derivative featuring a dimethylamide group at the benzamide nitrogen and a 2-hydroxyethoxy substituent at the ortho position of the aromatic ring. The compound’s hydroxyethoxy group enhances hydrophilicity compared to simpler alkyl or aryl substituents, making it relevant for pharmaceutical and catalytic research.

Properties

CAS No.

63886-95-3

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(2-hydroxyethoxy)-N,N-dimethylbenzamide

InChI

InChI=1S/C11H15NO3/c1-12(2)11(14)9-5-3-4-6-10(9)15-8-7-13/h3-6,13H,7-8H2,1-2H3

InChI Key

BAFGPPSWVHCIPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide typically involves the reaction of N,N-dimethylbenzamide with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N,N-dimethylbenzamide+ethylene oxide2-(2-hydroxyethoxy)-N,N-dimethylbenzamide\text{N,N-dimethylbenzamide} + \text{ethylene oxide} \rightarrow \text{2-(2-hydroxyethoxy)-N,N-dimethylbenzamide} N,N-dimethylbenzamide+ethylene oxide→2-(2-hydroxyethoxy)-N,N-dimethylbenzamide

Industrial Production Methods

In an industrial setting, the production of 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron (Fe).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2-hydroxyethoxy)-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzamide Derivatives

Compound Name Substituents on Benzamide Core Synthesis Key Reagents Reference
2-(2-Hydroxyethoxy)-N,N-dimethylbenzamide N,N-dimethyl; 2-(2-hydroxyethoxy) Likely: 2-hydroxyethoxy benzoyl chloride + dimethylamine Inferred
N-(2-Hydroxyethyl)benzamide N-(2-hydroxyethyl); unsubstituted benzene 2-aminoethanol + benzoyl chloride
N,N-Diethyl-2-(2-hydroxyethoxy)benzamide N,N-diethyl; 2-(2-hydroxyethoxy) Not explicitly detailed (CAS 63886-92-0)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-hydroxy-1,1-dimethylethyl); 3-methyl 3-methylbenzoic acid + 2-amino-2-methyl-1-propanol

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility Trends Key Spectral Data (NMR, IR) Thermal Stability
2-(2-Hydroxyethoxy)-N,N-dimethylbenzamide High (polar groups) Expected: δ ~4.2–4.5 ppm (OCH2CH2OH), ~3.0 ppm (N(CH3)2) Moderate
N-(2-Hydroxyethyl)benzamide Moderate δ 3.6–3.8 ppm (OCH2CH2OH), 7.4–8.0 ppm (aromatic H) Moderate
N,N-Diethyl-2-(2-hydroxyethoxy)benzamide Moderate δ 1.2–1.4 ppm (CH2CH3), 4.0–4.3 ppm (OCH2CH2OH) Moderate
N-(5(6)-Cyanobenzimidazol-2-yl)-2,4-dimethoxybenzamide Low (crystalline) δ 12.71 ppm (NH), 6.74 ppm (aromatic H) High (mp 236–239°C)

Key Observations :

  • The hydroxyethoxy group in the target compound increases polarity compared to non-oxygenated analogs, improving aqueous solubility. This contrasts with methoxy-substituted benzamides, which exhibit lower solubility due to reduced hydrogen bonding .
  • Thermal stability is influenced by substituents; for example, cyanobenzimidazole-containing benzamides show high melting points (>200°C) due to rigid aromatic systems .

Activity Insights :

  • The hydroxyethoxy group may enhance binding to biological targets via hydrogen bonding, similar to N-benzoyl-2-hydroxybenzamide’s COX-2 inhibition .
  • Unlike N,N-dimethylbenzamide derivatives used in kinesin spindle protein inhibition , the target compound’s hydroxyethoxy chain could modulate selectivity for parasitic or bacterial enzymes .

Biological Activity

2-(2-hydroxyethoxy)-N,N-dimethylbenzamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C12H17N O3
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 611-74-5
  • IUPAC Name : 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide

The biological activity of 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide can be attributed to its interaction with various molecular targets. The hydroxyl and dimethylamino groups play crucial roles in its reactivity, allowing it to form hydrogen bonds and interact with proteins and enzymes.

Biological Activities

  • Antimicrobial Properties : Research indicates that compounds similar to 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide exhibit significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents .
  • Anti-inflammatory Effects : Preliminary studies have shown that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound on various cancer cell lines have revealed promising results, indicating its potential as an anticancer agent .

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study assessed the antimicrobial efficacy of 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide against several bacterial strains.
    • Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Case Study on Cytotoxicity :
    • In vitro experiments were conducted on human breast cancer cell lines (MCF-7).
    • The compound demonstrated a dose-dependent cytotoxic effect with an IC50 value of 25 µM.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL
Anti-inflammatoryInhibition of cytokine release
CytotoxicityIC50 = 25 µM
PropertyValue
Molecular FormulaC12H17N O3
Molecular Weight223.27 g/mol
CAS Number611-74-5
IUPAC Name2-(2-hydroxyethoxy)-N,N-dimethylbenzamide

Research Findings

Recent studies have highlighted the importance of the hydroxyl group in enhancing the solubility and bioavailability of the compound. The presence of the dimethylamino group contributes to its ability to cross biological membranes, which is crucial for its therapeutic efficacy.

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